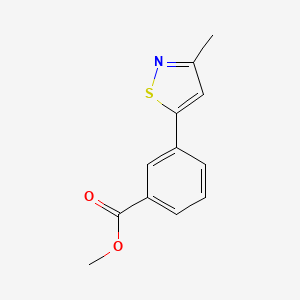

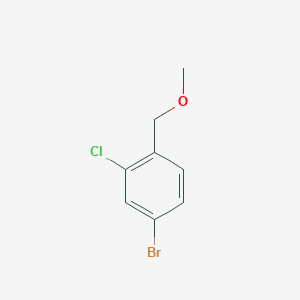

![molecular formula C10H23Cl2N3O B1406713 (2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride CAS No. 1807938-17-5](/img/structure/B1406713.png)

(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride

Übersicht

Beschreibung

“(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride” is a chemical compound. It is related to 2-(Piperidin-1-yl)ethanamine dihydrochloride, which has a CAS Number of 100911-49-7 and a molecular weight of 201.14 .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, 2-(Piperidin-1-yl)ethanamine dihydrochloride has an Inchi Code of 1S/C7H16N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-8H2;2*1H and an Inchi key of PPWONLVBRFSCTK-UHFFFAOYSA-N .Chemical Reactions Analysis

The development of reactions leading to the formation of various piperidine derivatives is an active area of research. This includes reactions leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Anticancer Agents

- Propanamide Derivatives Bearing 4-piperidinyl-1,3,4-oxadiazole : These derivatives have been synthesized and evaluated for their potential as anticancer agents. Certain compounds among these derivatives showed strong anticancer activity relative to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Drug Candidates for Alzheimer’s Disease

- Heterocyclic 3-piperidinyl-1,3,4-oxadiazole Derivatives : These compounds were synthesized as potential drug candidates for Alzheimer’s disease. They were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer’s (Rehman et al., 2018).

Pharmaceutical Building Blocks

- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : This research explores the use of secondary piperidines as pharmaceutical building blocks. The study demonstrates an electrochemical method for cyanation of piperidines, which are prevalent in commercial drugs (Lennox et al., 2018).

Antibacterial Agents

- New Propanamide Compounds : A series of propanamide compounds were synthesized, encompassing tosyl, piperidine, and 1,3,4-oxadiazole moieties. These compounds demonstrated potent antibacterial activity against various bacterial strains (Sattar et al., 2020).

Chemokine Receptor Antagonists

- Chemokine CCR3 Antagonists : Novel small molecule CCR3 receptor antagonists were investigated for their potential use in treating asthma and other inflammatory conditions. These antagonists included derivatives of 2-aroylamino-3-phenylpropanoic acid (Beecham, 2000).

Synthesis of Schiff and Mannich Bases

- Isatin Derivatives with Triazole-Ones : Isatin and its derivatives were reacted with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to form Schiff and Mannich bases. These compounds have potential pharmaceutical applications (Bekircan & Bektaş, 2008).

Safety and Hazards

Zukünftige Richtungen

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

(2R)-2-amino-N-(2-piperidin-1-ylethyl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H/t9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMJUXGUSZTQQ-KLQYNRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1CCCCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCCN1CCCCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

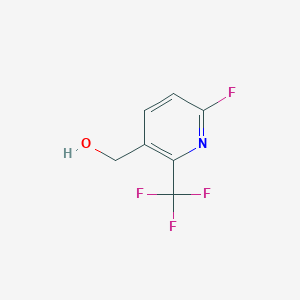

![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)

![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)

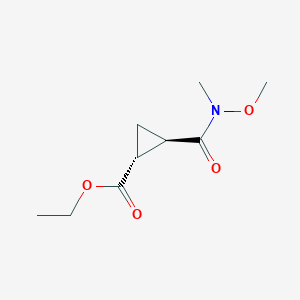

![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)

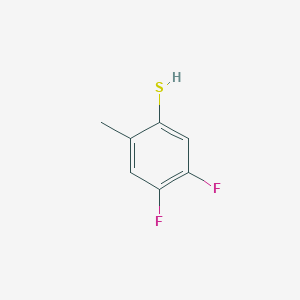

![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)

![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)